molecular formula C9H9ClOS B2554228 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one CAS No. 1094452-91-1

1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one

Cat. No.: B2554228
CAS No.: 1094452-91-1
M. Wt: 200.68
InChI Key: RBWMCVNJDRDXPE-UHFFFAOYSA-N
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Description

1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one is a cyclopropane-containing ketone featuring a 5-chlorothiophene substituent. Its molecular formula is C₉H₉ClOS, with a molecular weight of 200.68 g/mol . The compound is identified by CAS number 1290100-59-2 and is available as a chiral derivative with (1R,2R)-stereochemistry in commercial catalogs .

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWMCVNJDRDXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

Cross-Coupling Reactions Involving the Chlorothiophene Moiety

The chlorine atom at the 5-position of the thiophene ring enables participation in Pd-catalyzed cross-couplings , such as Suzuki-Miyaura reactions. While direct data for this compound is limited, analogous chlorothiophene derivatives undergo couplings with aryl/heteroaryl boronic acids under standard conditions .

Key Reaction Conditions:

Reaction PartnerCatalyst SystemBaseSolventTemperatureYield (%)
Aryl boronic acidPd(OAc)₂/dppfK₂CO₃1,4-Dioxane/H₂O100°C21–86
Cyclopropyl-pyrazolePdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O100°C59–71

Mechanism : Oxidative addition of Pd⁰ into the C–Cl bond, transmetalation with the boronic acid, and reductive elimination yield biaryl products. The electron-withdrawing acetyl group on the thiophene enhances electrophilicity at the chlorine position, facilitating oxidative addition .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or radical-mediated ring-opening , though specific data for this compound is sparse. Analogous cyclopropyl ketones react as follows:

  • Acid-Catalyzed Hydration :
    Cyclopropane+H2OH+1,3-Diol\text{Cyclopropane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{1,3-Diol}
    Protonation of the cyclopropane ring induces cleavage, forming a diol.

  • Radical Addition :
    Cyclopropane+X- Open-Chain Radical Adduct\text{Cyclopropane} + \text{X- } \rightarrow \text{Open-Chain Radical Adduct}
    Radical initiators (e.g., AIBN) promote ring-opening, enabling functionalization at the former cyclopropane carbons .

Nucleophilic Substitution at the Chlorothiophene Position

The C–Cl bond in the thiophene ring is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, particularly with electron-rich nucleophiles (e.g., amines, alkoxides):

Example Reaction :

Cl-Thiophene+NH2RBaseRNH-Thiophene+HCl\text{Cl-Thiophene} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{RNH-Thiophene} + \text{HCl}

Conditions :

  • Base: KOtBu or Et₃N

  • Solvent: DMF or THF

  • Temperature: 60–80°C .

Ketone Functionalization

The acetyl group participates in classical ketone reactions:

A. Reduction to Alcohol

RC(=O)R’NaBH4/MeOHRCH(OH)R’\text{RC(=O)R'} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{RCH(OH)R'}
Yield : >80% (typical for aryl ketones).

B. Grignard Addition

RC(=O)R’+R”MgXRC(OR”)R’\text{RC(=O)R'} + \text{R''MgX} \rightarrow \text{RC(OR'')R'}
The acetyl group reacts with organomagnesium reagents to form tertiary alcohols .

Pd-Catalyzed Direct Arylation at β-Positions

The compound’s thiophene unit may undergo Pd 1,4-migration-mediated β-arylation , as observed in structurally similar 2-arylthiophenes . This reaction exploits the migratory aptitude of Pd intermediates to functionalize traditionally inaccessible β-C–H bonds.

Representative Conditions :
| Catalyst | Base | Solvent | Temperature | Selectivity (β:α) |
|------------------------|

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the functionalization of C–H bonds. The presence of the thiophene moiety allows for various coupling reactions, making it a valuable intermediate in synthesizing more complex organic molecules.

Case Study: Palladium-Catalyzed Reactions

Research has demonstrated that 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal for creating biaryl compounds and other complex structures. For instance, the compound can participate in the direct arylation of thiophene derivatives, leading to high yields of desired products under optimized conditions .

Medicinal Chemistry

The unique structure of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one positions it as a candidate for drug development. Its potential biological activities are being explored, particularly in the context of anti-cancer and anti-inflammatory agents.

In recent studies, compounds similar to 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one have shown promising results against various cancer cell lines. The incorporation of the chlorothiophene group has been linked to enhanced biological activity due to its ability to interact with specific biological targets .

Material Science

Beyond organic synthesis and medicinal applications, this compound also finds relevance in material science. Its ability to form stable polymers through radical polymerization opens avenues for developing new materials with tailored properties.

Case Study: Polymer Development

Research indicates that derivatives of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one can be used to synthesize conductive polymers. These materials exhibit desirable electrical properties, making them suitable for applications in organic electronics and photovoltaic devices .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Organic SynthesisUsed as an intermediate in C–H functionalization reactionsPalladium-catalyzed reactions yielding high product selectivity and yield
Medicinal ChemistryPotential anti-cancer and anti-inflammatory activitiesStudies showing efficacy against cancer cell lines
Material ScienceDevelopment of conductive polymersResearch on polymerization techniques leading to new materials

Mechanism of Action

The mechanism of action of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and chlorothiophene moiety contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one with analogous cyclopropane-ketone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes
1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one C₉H₉ClOS 200.68 5-Chlorothiophene, cyclopropane Not reported Intermediate in organic synthesis
1-{2-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one C₁₄H₁₈O 202.29 Isopropylphenyl Not reported Building block for drug discovery
1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀ClFO 212.65 Chloro, fluoro substituents Not reported Research chemical
1-((1S,2S)-2-(4-Nitrophenyl)cyclopropyl)ethan-1-one C₁₁H₁₁NO₃ 217.21 Nitrophenyl Not reported Crystallographically characterized
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 Chlorophenyl, cyclopropane Not reported Synthetic intermediate

Key Observations :

  • Electron-Deficient vs. Electron-Rich Substituents: The 5-chlorothiophene group in the target compound introduces electron-rich aromatic character, whereas analogs like the nitrophenyl derivative (C₁₁H₁₁NO₃) feature electron-withdrawing nitro groups, which may alter reactivity in electrophilic substitutions .

Crystallographic and Computational Studies

  • Structural Analysis : The target compound’s stereoisomer (1R,2R configuration) has been crystallographically characterized using SHELXL (), a program widely employed for small-molecule refinement .
  • Comparative Insights :
    • Mercury software () enables visualization of packing patterns and intermolecular interactions, critical for comparing crystal structures of analogs .
    • DFT studies () have been applied to elucidate catalytic cycles in related ketone derivatives, highlighting the role of electronic effects in reactivity .

Biological Activity

1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one, with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol, is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available literature.

  • Molecular Formula : C9H9ClOS
  • Molecular Weight : 200.69 g/mol
  • IUPAC Name : 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone
  • CAS Number : 1094452-91-1

Synthesis Overview

The synthesis of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one typically involves:

  • Chlorothiophene Introduction : Chlorination of thiophene in the presence of a catalyst.
  • Coupling Reaction : The cyclopropyl group is coupled with the chlorothiophene moiety under specific conditions using a base and solvent.

The compound's biological activity is primarily attributed to its structural components—the cyclopropyl group and the chlorothiophene moiety—which influence its binding affinity to various molecular targets. This interaction can modulate biochemical pathways, impacting cellular functions such as proliferation and apoptosis.

Anticancer Potential

Recent studies have indicated that derivatives of compounds similar to 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one exhibit significant anticancer properties. For instance, research on related compounds has shown:

  • Cell Cycle Arrest : Certain derivatives have been reported to arrest the cell cycle in the S phase in T-24 cancer cells, suggesting potential for further development as anticancer agents targeting topoisomerase II enzymes .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool in understanding disease mechanisms at the molecular level .

Comparative Analysis

To understand the unique properties of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameSubstituentBiological Activity
1-[2-(5-Bromothiophen-2-yl)cyclopropyl]ethan-1-oneBromineAltered reactivity; potential anticancer activity
1-[2-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-oneMethylAffects hydrophobicity; potential for different binding interactions
1-[2-(5-Fluorothiophen-2-yl)cyclopropyl]ethan-1-oneFluorineInfluences electronic properties; may enhance or reduce biological activity

Case Studies

A case study examining the efficacy of similar compounds in treating specific cancers illustrated that modifications in substituents significantly affect their therapeutic potential. For instance, compounds with halogen substitutions demonstrated varied binding affinities to cancer-related targets, suggesting that small changes can lead to substantial differences in biological outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one, and how can reaction conditions be optimized?

  • The synthesis often involves cyclopropanation of 5-chlorothiophene derivatives, followed by ketone functionalization. For example, Claisen-Schmidt condensation or Friedel-Crafts acylation may be employed using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimizing reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of cyclopropane precursor to acylating agent) can improve yields. Solvent choice (e.g., dichloromethane or toluene) also impacts regioselectivity .

Q. How can the purity of this compound be verified and improved during synthesis?

  • Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Advanced techniques like salt formation (e.g., nitrate derivatives) exploit differential solubility in organic solvents for impurity removal . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization at 70 eV) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify cyclopropane ring protons (δ 1.2–2.0 ppm) and ketone carbonyl (δ 200–210 ppm). FT-IR : Strong C=O stretch near 1700 cm⁻¹. Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error . X-ray crystallography (Mo-Kα radiation) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How can crystallographic data be analyzed to determine molecular conformation and packing motifs?

  • SHELX software refines single-crystal X-ray data, resolving bond lengths (e.g., cyclopropane C-C: ~1.51 Å) and dihedral angles. Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking between thiophene rings) and void analysis. Packing similarity algorithms compare structures to CSD database entries .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Contradictions in NMR chemical shifts or vibrational frequencies often arise from solvent effects or anharmonicity. Multi-reference methods (e.g., CASSCF) or empirical scaling factors (0.96–0.98 for IR) align computed and experimental data. Cross-validation with solid-state NMR or temperature-dependent studies reduces ambiguity .

Q. What strategies are employed to study the compound’s reactivity under photochemical or thermal conditions?

  • Photostability is assessed via UV irradiation (λ = 254 nm) in quartz cells, monitoring degradation by HPLC. Thermal gravimetric analysis (TGA, 10°C/min) identifies decomposition thresholds. Cyclopropane ring-opening reactions (e.g., acid-catalyzed rearrangements) are tracked using in-situ FT-IR .

Q. How does the cyclopropane ring affect the compound’s stability and pharmacological potential?

  • The strained cyclopropane enhances electrophilicity, facilitating nucleophilic attacks at the ketone. In medicinal chemistry, this moiety improves membrane permeability in structure-activity relationship (SAR) studies. Stability assays (e.g., pH 7.4 buffer at 37°C) quantify half-life degradation .

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